2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Übersicht

Beschreibung

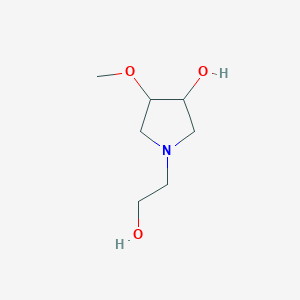

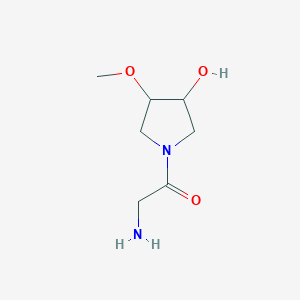

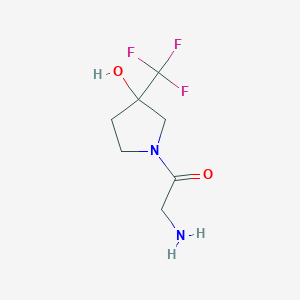

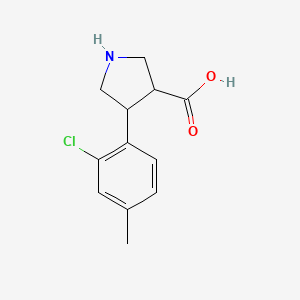

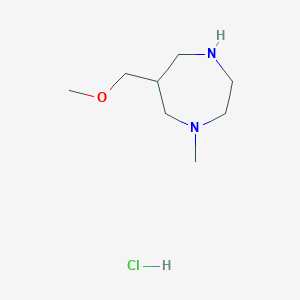

The compound “2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one” contains several functional groups including an amino group (-NH2), a ketone group (C=O), a hydroxy group (-OH), and a trifluoromethyl group (-CF3). It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrolidine ring. The exact structure would depend on the specific locations of the amino, ketone, hydroxy, and trifluoromethyl groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino and hydroxy groups are nucleophilic and could participate in various reactions. The ketone group is electrophilic and could undergo reactions such as nucleophilic addition. The trifluoromethyl group could potentially influence the compound’s reactivity and stability .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of polar functional groups like the amino and hydroxy groups could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis and characterization of pyrrolidin-2-ones derivatives, which include the core structure of the compound , have been explored for their potential in creating new medicinal molecules with improved biological activity. The introduction of various substituents into the nucleus of these compounds is of great importance for pharmaceutical applications. Research by Rubtsova et al. (2020) showcases the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones, emphasizing the relevance of these compounds in the synthesis of biologically active molecules Rubtsova et al., 2020.

Organocatalysis

Amino alcohols derived from pyrrolidinone structures have been investigated for their use in asymmetric catalysis. For instance, Reinheimer et al. (2012) synthesized d-N-cyclohexyl-diphenylvalinol, an amino alcohol ligand, showcasing its utility in asymmetric catalytic hydroamination of aminoallenes to form chiral pyrrolidines. This study highlights the compound's role in facilitating chiral synthesis, a critical aspect of pharmaceutical chemistry Reinheimer et al., 2012.

Antioxidant Activity

Nguyen et al. (2022) studied the antioxidant activity of 3-pyrroline-2-ones derivatives, highlighting the potential health benefits and therapeutic applications of these compounds. One of the synthesized derivatives, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a promising radical scavenger, comparable to conventional antioxidants Nguyen et al., 2022.

Synthetic Methodologies

The development of new synthetic methodologies involving the compound and its derivatives has been a focus of research. For example, Boto et al. (2001) described a synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-beta-iodination of alpha-amino acids, demonstrating the compound's versatility in organic synthesis Boto et al., 2001.

Metal Complexes and DNA Interaction

Kurt et al. (2020) synthesized Schiff base ligands from unsymmetrical tripodal amines, including derivatives related to the compound , and investigated their Cu(II), Fe(II), and Pd(II) complexes for DNA binding activity. This research provides insights into the interaction between these complexes and DNA, suggesting potential applications in drug design and molecular biology Kurt et al., 2020.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds containing the indole nucleus and pyrrolidine ring, which are structural features of this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the properties of similar compounds that it likely interacts with its targets through a combination of non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Compounds with similar structures have been found to have diverse biological activities, suggesting that this compound may also have a broad range of effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .

Eigenschaften

IUPAC Name |

2-amino-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O2/c8-7(9,10)6(14)1-2-12(4-6)5(13)3-11/h14H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPOVNSNVVYCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(F)(F)F)O)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Bromo-4-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477982.png)

![3-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477991.png)

![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)